

Physicochemical Properties of Fmoc-N-methyl-D-leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine*

Cat. No.: B557643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-D-leucine is a crucial amino acid derivative employed in the fields of peptide synthesis and drug development.^[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus allows for its strategic removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).^{[2][3]} The N-methylation of the peptide backbone is a key modification known to enhance the metabolic stability, cell permeability, and conformational rigidity of peptides, thereby improving their pharmacokinetic properties and therapeutic potential.^{[4][5]} The D-configuration of the leucine residue can also contribute to increased resistance to enzymatic degradation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-N-methyl-D-leucine.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-N-methyl-D-leucine are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Formula	C ₂₂ H ₂₅ NO ₄	[1][6][7][8]
Molecular Weight	367.4 g/mol	[1][8]
Appearance	White to off-white powder/solid	[1][8]
Melting Point	110-120 °C	[1][6]
Optical Rotation	[α] ²⁰ D = +22 ± 3° (c=1 in DMF)	[1][6]
Purity	≥96.0% (HPLC)	[6]
Solubility	Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. Sparingly soluble in aqueous buffers.[9][10]	
Storage	0-8°C	[1][8]

Experimental Protocols

Synthesis of Fmoc-N-methyl-D-leucine

The synthesis of Fmoc-N-methyl-D-leucine can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection of the carboxyl group. A common approach is adapted from methods used for similar N-methylated amino acids.[4][5]

1. Protection of the Carboxylic Acid:

- Objective: To protect the carboxylic acid of D-leucine to prevent side reactions during the subsequent N-methylation step. A common method is the formation of a methyl ester.
- Procedure:
 - Suspend D-leucine in methanol.
 - Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

- Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
- Remove the solvent under reduced pressure to obtain the D-leucine methyl ester hydrochloride.

2. N-methylation using the Fukuyama-Mitsunobu Reaction:

- Objective: To introduce a methyl group onto the nitrogen atom of the amino group.
- Procedure:
 - Dissolve the D-leucine methyl ester hydrochloride in an anhydrous solvent such as THF.
 - Add a base, like triethylamine (TEA), to neutralize the hydrochloride.
 - Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to protect the amino group.
 - To the nosyl-protected amino ester, add triphenylphosphine (PPh_3) and methanol.
 - Cool the solution in an ice bath and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
 - Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

3. Deprotection of the Nosyl Group and Fmoc Protection:

- Objective: To remove the temporary nosyl protecting group and introduce the final Fmoc group.
- Procedure:
 - Dissolve the N-methylated intermediate in a suitable solvent.
 - Add a thiol, such as 2-mercaptoethanol, and a base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to remove the o-NBS group.

- After purification, dissolve the N-methyl-D-leucine methyl ester in a mixture of acetone and water.
- Add a base, such as sodium bicarbonate.
- Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in acetone portion-wise.
- Stir the reaction at room temperature for 4-6 hours.

4. Saponification of the Methyl Ester and Purification:

- Objective: To hydrolyze the methyl ester to the free carboxylic acid and purify the final product.
- Procedure:
 - Add a solution of lithium hydroxide (LiOH) to the reaction mixture and stir until the ester is fully hydrolyzed (monitored by TLC).
 - Acidify the mixture with dilute HCl to a pH of approximately 2.
 - Extract the product with an organic solvent like ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to yield pure Fmoc-N-methyl-D-leucine.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-D-leucine is a valuable building block for introducing N-methylated residues into synthetic peptides. The following is a standard protocol for its incorporation during Fmoc-based SPPS.[\[11\]](#)[\[12\]](#)

1. Resin Preparation:

- Swell the solid support resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[11]

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[11]
- Wash the resin thoroughly with DMF and then Dichloromethane (DCM).[11]

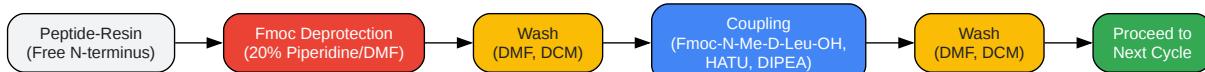
3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Fmoc-N-methyl-D-leucine (4 equivalents based on resin substitution), a coupling agent such as HATU (4 equivalents), and a base like DIPEA (8 equivalents) in DMF or NMP.[11]
- Allow the activation to proceed for 5 minutes at room temperature.[11]
- Add the activated amino acid solution to the deprotected resin and shake the reaction mixture for 1-2 hours.[11] Due to the steric hindrance of the N-methyl group, a double coupling may be necessary to ensure complete reaction.[11]

4. Monitoring and Washing:

- Perform a colorimetric test (e.g., bromophenol blue or Kaiser test) to monitor the completion of the coupling reaction.[11] Note that the Kaiser test is not reliable for N-methylated amino acids.
- Once the coupling is complete, drain the solution and wash the resin with DMF and DCM. [11]

5. Repetition and Cleavage:

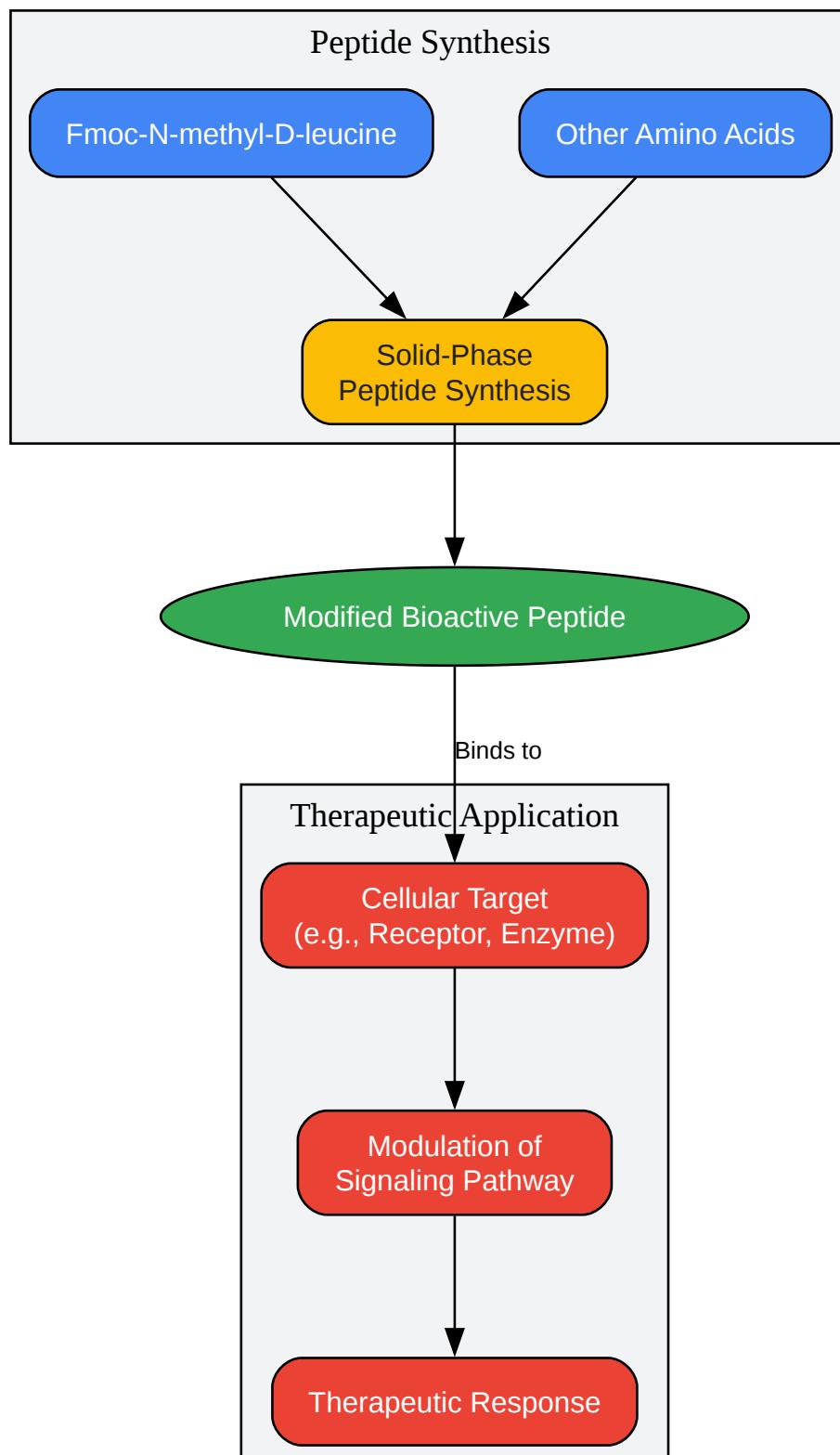

- Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.
- After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.[11]

- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers.[11]

Visualizations

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the key steps for incorporating Fmoc-N-methyl-D-leucine into a peptide chain during solid-phase peptide synthesis.



[Click to download full resolution via product page](#)

Caption: Workflow for the incorporation of Fmoc-N-methyl-D-leucine in SPPS.

Role in Drug Discovery

Fmoc-N-methyl-D-leucine is not directly involved in signaling pathways but is a critical component in the synthesis of modified peptides that can act as agonists or antagonists of various cellular signaling pathways.

[Click to download full resolution via product page](#)

Caption: Role of Fmoc-N-methyl-D-leucine in synthesizing therapeutic peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 6. H63895.03 [thermofisher.com]
- 7. nbinno.com [nbino.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [Physicochemical Properties of Fmoc-N-methyl-D-leucine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557643#physicochemical-properties-of-fmoc-n-methyl-d-leucine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com